Polarity Shift Evidenced via Predicted LogP Difference Against a Core Structural Analog
The lipophilicity of 6-[(4-Bromophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol is controlled by its benzodioxole moiety. The predicted LogP for this target compound is 3.399 . In contrast, a close structural analog, 1-[(4-Bromophenyl)phenylmethyl]pyrrolidine, which replaces the benzodioxole with a phenyl ring, has a calculated LogP of 4.6 . This decrease in LogP of > 1.0 log unit indicates significantly increased polarity for the target compound, a key attribute for modulating CNS drug-like properties .
| Evidence Dimension | Predicted lipophilicity (LogP) as a determinant of CNS drug-likeness |
|---|---|
| Target Compound Data | Predicted LogP = 3.399 (ZINC15) |
| Comparator Or Baseline | 1-[(4-Bromophenyl)phenylmethyl]pyrrolidine analog; Calculated LogP = 4.6 |
| Quantified Difference | Delta LogP = -1.2 log units (Target compound is more polar/less lipophilic) |
| Conditions | In silico prediction using the ZINC15 database models |
Why This Matters
This quantified difference in lipophilicity dictates distinct ADME profiles and off-target binding potential, making the target compound a specific tool for exploring chemical space that is inaccessible to its more lipophilic analogs.
- [1] ZINC Database. ZINC1093992: Substance properties including predicted LogP for 6-[(4-Bromophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. View Source
